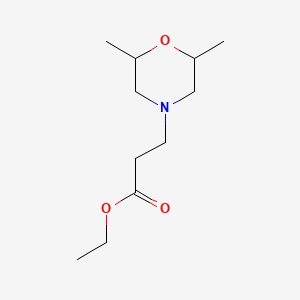

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

Description

The exact mass of the compound Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163914. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHKGZQMAHHJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991489 | |

| Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-51-5 | |

| Record name | Ethyl 2,6-dimethyl-4-morpholinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71172-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a substituted morpholine derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed profile. We will cover its molecular characteristics, a plausible synthetic route, potential applications in drug discovery, and methods for its characterization.

Molecular Profile and Physicochemical Properties

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a tertiary amine and an ethyl ester. The core of this molecule is a 2,6-dimethylmorpholine ring, a heterocyclic amine that is a common scaffold in medicinal chemistry due to its favorable physicochemical properties.[1][2] The presence of the morpholine ring, with its ether oxygen, can enhance aqueous solubility and introduce a key hydrogen bond acceptor site, which is often beneficial for pharmacokinetic profiles in drug candidates.[3]

Molecular Structure and Weight

The chemical structure of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate consists of an ethyl propanoate moiety attached at the nitrogen atom (position 4) of a 2,6-dimethylmorpholine ring.

Molecular Formula: C₁₁H₂₁NO₃

Molecular Weight Calculation: The molecular weight is calculated based on the atomic weights of its constituent elements.[4][5][6]

-

Carbon (C): 11 atoms × 12.011 amu = 132.121 amu

-

Hydrogen (H): 21 atoms × 1.008 amu = 21.168 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Total Molecular Weight: 215.293 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the structure and data from analogous compounds like ethyl propionate and N-substituted morpholines.[7][8]

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar short-chain esters and N-alkylated morpholines. |

| Boiling Point | Estimated > 200 °C | Higher than ethyl propanoate (99 °C) due to increased molecular weight and the polar morpholine ring. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Moderate solubility in water. | The morpholine moiety enhances water solubility compared to a simple ester.[3] |

| pKa | Estimated 6.5 - 7.5 | The nitrogen in the morpholine ring is basic, but its pKa is typically lower than that of acyclic amines. |

Synthesis and Purification

A plausible and efficient method for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is through a Michael addition reaction, a common method for forming carbon-nitrogen bonds.[9][10][11]

Proposed Synthetic Pathway

The synthesis involves the reaction of 2,6-dimethylmorpholine with ethyl acrylate. The lone pair of electrons on the nitrogen atom of 2,6-dimethylmorpholine acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate.

Caption: Proposed synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.

Detailed Experimental Protocol

Materials:

-

2,6-dimethylmorpholine

-

Ethyl acrylate

-

Ethanol (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylmorpholine (1.0 equivalent) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][13] Derivatives of morpholine exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[14]

The introduction of dimethyl groups on the morpholine ring can influence the compound's conformational rigidity and metabolic stability, potentially leading to improved pharmacological properties.[12] The ethyl propanoate chain provides a flexible linker that can be further modified to optimize binding to a biological target.

Potential Therapeutic Areas:

-

Oncology: The morpholine ring is a key component of several kinase inhibitors.[12]

-

Neuroscience: Morpholine derivatives are explored for their activity on central nervous system targets.[3]

-

Infectious Diseases: The scaffold is present in antibiotics and antifungals.[15]

Structural Elucidation and Characterization

The identity and purity of synthesized Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate would be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the propanoate chain, and the methyl and methylene groups of the dimethylmorpholine ring.[16][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹.

Conclusion

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, with a molecular weight of 215.293 g/mol , is a molecule of interest for chemical and pharmaceutical research. Its synthesis can be readily achieved through a Michael addition. The presence of the 2,6-dimethylmorpholine moiety suggests potential for favorable pharmacokinetic properties and diverse biological activities, making it a valuable building block for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential in various fields of drug discovery.

References

-

ChemSynthesis. (2025). ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate. Retrieved from [Link]

- Kochetkov, N. K., & Khorlin, A. Y. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Tetrahedron Letters, 61(31), 152223.

- Scorciapino, M. A., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 8(11), 2457-2471.

- International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.

- Pandey, S., et al. (2019). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1184, 34-42.

- El-Sayed, Y. S., & Gaber, M. (2020). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 11(2), 145-152.

- Antipin, R. L., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.

- Nadar, S. A., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 246-267.

- Dega-Szafran, Z., Szafran, M., & Katrusiak, A. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure, 691(1-3), 15-26.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Singh, H., & Kumar, P. (2021). A review on pharmacological profile of Morpholine derivatives.

-

Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

- Martinez, C. D., et al. (2023).

- Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(5), 712-720.

-

Britannica. (2023). Atomic weight. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- Asif, M. (2014). A review on diverse biological activities of morpholine based compounds. Journal of Chemical and Pharmaceutical Research, 6(7), 126-137.

- Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4583.

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

Sci-Hub. (n.d.). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

-

PubChem. (n.d.). 6-Ethyl-3,4-dimethylnonane. Retrieved from [Link]

-

Sathee Jee. (n.d.). Atomic Mass Of Elements. Retrieved from [Link]

-

Quora. (2022). What are the atomic weights of carbon, oxygen, nitrogen and hydrogen? Retrieved from [Link]

Sources

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 6. SATHEE: Atomic Mass Of Elements [satheejee.iitk.ac.in]

- 7. Ethyl propionate - Wikipedia [en.wikipedia.org]

- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. jchemrev.com [jchemrev.com]

- 15. atamankimya.com [atamankimya.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Sci-Hub. Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives / Journal of Molecular Structure, 2004 [sci-hub.ru]

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a substituted morpholine derivative with potential applications in medicinal chemistry and materials science. The incorporation of the 2,6-dimethylmorpholine moiety, a chiral heterocyclic scaffold, introduces unique stereochemical and conformational properties that can significantly influence its biological activity and physical characteristics. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and expected spectroscopic data for this compound, offering a foundational resource for researchers engaged in its study and application. The morpholine ring is a versatile pharmacophore known to enhance the potency and modify the pharmacokinetic profiles of drug candidates.[1] The addition of methyl groups at the 2 and 6 positions can further modulate these properties through steric and electronic effects.

Predicted Chemical & Physical Properties

The chemical and physical properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate have been predicted based on the known values of its constituent fragments: 2,6-dimethylmorpholine and the ethyl propanoate tail. These predictions provide a baseline for experimental design and characterization.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₁H₂₁NO₃ | Calculated |

| Molecular Weight | 215.29 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Based on analogous compounds like Ethyl 3-(4-morpholino)propionate.[2] |

| Boiling Point | ~230-250 °C at 760 mmHg | Extrapolated from the boiling point of 2,6-dimethylmorpholine (147 °C) and the increased molecular weight.[3][4] |

| Density | ~0.98 - 1.02 g/mL at 20 °C | Interpolated from the densities of 2,6-dimethylmorpholine (~0.93 g/mL) and related esters.[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Slightly soluble in water. | Based on the properties of the parent morpholine and ester functionalities.[3] |

| Refractive Index | ~1.45 - 1.46 at 20 °C | Based on the refractive index of 2,6-dimethylmorpholine (~1.446).[5] |

Synthesis Protocol: Michael Addition

A highly plausible and efficient method for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is the aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate. This reaction is a conjugate addition of a nucleophile (the secondary amine of the morpholine) to an α,β-unsaturated carbonyl compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylmorpholine (1.0 equivalent).

-

Solvent Addition: Dissolve the 2,6-dimethylmorpholine in a suitable solvent such as ethanol or acetonitrile.

-

Reagent Addition: Slowly add ethyl acrylate (1.1 equivalents) to the stirred solution at room temperature. The slight excess of the acrylate ensures complete consumption of the morpholine.

-

Reaction Monitoring: The reaction is typically exothermic and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting materials.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.

Synthetic Workflow Diagram

Caption: A schematic of the synthetic workflow for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.65 | Multiplet | 2H | -O-CH -(CH₃) |

| ~2.75 | Triplet | 2H | -N-CH₂ -CH₂-COO- |

| ~2.60 | Multiplet | 2H | Equatorial protons on C3 and C5 of morpholine ring |

| ~2.45 | Triplet | 2H | -N-CH₂-CH₂ -COO- |

| ~2.10 | Multiplet | 2H | Axial protons on C3 and C5 of morpholine ring |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.15 | Doublet | 6H | -CH-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C =O (Ester) |

| ~72.0 | -O-C H-(CH₃) |

| ~60.5 | -O-C H₂-CH₃ |

| ~55.0 | Equatorial carbons C3 and C5 of morpholine ring |

| ~50.0 | -N-C H₂-CH₂-COO- |

| ~31.0 | -N-CH₂-C H₂-COO- |

| ~18.0 | -CH-C H₃ |

| ~14.2 | -O-CH₂-C H₃ |

Predicted ¹H NMR Assignments Diagram

Caption: Predicted ¹H NMR chemical shift assignments for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1180 | Strong | C-O stretching (ester) |

| ~1120 | Strong | C-O-C stretching (ether in morpholine) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 215. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage of the propanoate side chain. Key fragments would include the 2,6-dimethylmorpholinomethyl cation (m/z = 128) and fragments arising from the ethyl propanoate moiety.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and obtaining a characteristic mass spectrum.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. The provided information on its synthesis and expected spectroscopic characteristics serves as a valuable starting point for researchers and drug development professionals. The unique structural features of this molecule, particularly the chiral 2,6-dimethylmorpholine core, suggest that it may be a valuable building block for the synthesis of novel compounds with interesting biological and material properties. Further experimental validation of these predicted properties is a necessary next step in fully elucidating the potential of this compound.

References

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubChem. 2,6-Dimethylmorpholine. [Link]

-

The Good Scents Company. 2,6-dimethyl morpholine. [Link]

-

Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

PubChem. cis-2,6-Dimethylmorpholine. [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a molecule of interest in medicinal chemistry and organic synthesis. The guide details the compound's structure, elucidates a probable synthetic pathway via the aza-Michael addition, outlines a detailed experimental protocol for its preparation, and discusses methods for its characterization using modern spectroscopic techniques. Furthermore, it explores the potential applications of this compound, drawing upon the known biological activities of the morpholine scaffold, a privileged structure in drug discovery.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a recurring motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a valuable building block in drug design.[2] Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The specific substitution pattern on the morpholine ring, as seen in the 2,6-dimethyl configuration, can significantly influence the molecule's conformational rigidity and its interaction with biological targets. cis-2,6-Dimethylmorpholine, for instance, is a known precursor in the synthesis of p38α MAP kinase inhibitors and 5-HT4 receptor agonists and antagonists, highlighting its therapeutic potential.

This guide focuses on a specific derivative, Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, which combines the privileged 2,6-dimethylmorpholine scaffold with an ethyl propanoate moiety. This combination suggests potential utility as a synthetic intermediate or as a pharmacologically active agent in its own right.

Molecular Structure and Properties

The structure of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate comprises a central 2,6-dimethylmorpholine ring N-alkyated with an ethyl propanoate group.

Key Structural Features:

-

2,6-Dimethylmorpholine Moiety: The two methyl groups on the morpholine ring introduce chirality and conformational constraint. The cis- and trans-isomers of 2,6-dimethylmorpholine are distinct chemical entities with potentially different biological activities.

-

Ethyl Propanoate Tail: This flexible ester group can influence the molecule's lipophilicity and may serve as a handle for further chemical modifications.

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [5] |

| Molecular Weight | 215.29 g/mol | [5] |

| SMILES | CCOC(=O)CCN1CC(C)OC(C)C1 | [5] |

| InChI | InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3 | [5] |

| InChIKey | PQHKGZQMAHHJTD-UHFFFAOYSA-N | [5] |

Synthesis Pathway: The Aza-Michael Addition

The most logical and efficient synthetic route to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is the aza-Michael addition of 2,6-dimethylmorpholine to ethyl acrylate. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely employed in organic synthesis due to its typically high yields and mild reaction conditions.[6][7]

The reaction mechanism involves the nucleophilic attack of the secondary amine of the 2,6-dimethylmorpholine ring onto the electron-deficient β-carbon of ethyl acrylate. This conjugate addition is often facilitated by a catalyst, although in many cases, the reaction can proceed neat or in a suitable solvent without one.

Caption: Synthetic pathway for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.

Detailed Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate. This protocol is based on established procedures for aza-Michael additions of secondary amines to acrylates.

Materials:

-

2,6-Dimethylmorpholine (cis/trans mixture or a specific isomer)[8]

-

Ethyl acrylate

-

Methanol (or another suitable solvent, e.g., ethanol, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dimethylmorpholine (1.0 equivalent) in methanol to a concentration of approximately 0.5 M.

-

Addition of Reactant: To the stirring solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2,6-dimethylmorpholine) is consumed. If the reaction is sluggish, gentle heating to reflux may be required.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the desired product.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Characterization and Spectroscopic Data

Due to the limited availability of published experimental data for this specific molecule, the following characterization data is predicted based on the known spectral properties of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the propanoate chain (two triplets), and the protons of the 2,6-dimethylmorpholine ring, including the two methyl doublets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate chain, and the carbons of the 2,6-dimethylmorpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups and C-O stretching of the ether and ester functionalities.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.1594.[5]

Potential Applications in Drug Discovery and Development

While specific biological activities of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate have not been extensively reported, the well-established pharmacological importance of the morpholine scaffold suggests several potential areas of application.

-

As a Synthetic Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of diverse functional groups.

-

As a Bioactive Compound: Morpholine derivatives have been investigated for a wide range of therapeutic targets. Given the structural features of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, it could be evaluated for activities such as:

-

Anticancer Activity: Many morpholine-containing compounds have shown promise as anticancer agents.[4]

-

Anti-inflammatory Activity: The morpholine nucleus is present in several compounds with anti-inflammatory properties.[3]

-

Central Nervous System (CNS) Activity: The lipophilic nature of the molecule suggests it may be able to cross the blood-brain barrier, making it a candidate for evaluation in CNS disorders.

-

Caption: Potential applications of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.

Conclusion

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the aza-Michael addition makes it an accessible building block for the creation of more complex molecules. The presence of the privileged 2,6-dimethylmorpholine scaffold suggests that this compound and its derivatives warrant further investigation for a range of biological activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential applications of this promising compound.

References

-

ChemSynthesis. (2025, May 20). ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate. Retrieved from [Link]

-

Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

-

Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

-

ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

-

PubMed. (2012, October 10). Synthesis and biological evaluation of N-substituted noscapine analogues. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

Veeprho. (n.d.). Ethyl 3-{[3-cyano-6-(2-methyl-2-propanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}propanoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,6-dimethyl-4-morpholinepropionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethylmorpholine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - Ethyl 2,6-dimethyl-4-morpholinepropionate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Biological Relevance of Substituted Morpholine Propanoates and Related Analogues

Abstract

The morpholine ring is a heterocyclic motif of significant interest in medicinal chemistry, widely regarded as a privileged structure for its capacity to improve the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides an in-depth technical exploration of substituted morpholine derivatives, with a particular focus on compounds featuring a propanoate-related side chain. We will dissect the profound biological relevance of this class of molecules, primarily through their applications as potent antifungal agents and as modulators of the central nervous system. By examining the mechanisms of action, structure-activity relationships (SAR), and synthetic strategies for cornerstone molecules like the antifungal fenpropimorph and the antidepressant reboxetine, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals. Detailed experimental protocols and visual diagrams of key pathways are provided to bridge theoretical concepts with practical application.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a recurring feature in a multitude of approved and experimental drugs.[1][3] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to optimize lead compounds.

Physicochemical and Pharmacokinetic Properties

The morpholine moiety is often incorporated into drug candidates to enhance their pharmacological profile.[2] The nitrogen atom provides a basic center that can be protonated at physiological pH, improving aqueous solubility and allowing for salt formation. The ether oxygen is a hydrogen bond acceptor, enabling molecular interactions with biological targets.[2] This combination of features often bestows compounds with desirable drug-like properties, including improved metabolic stability and favorable pharmacokinetic profiles, making the morpholine ring a versatile and valuable building block in drug design.[1]

General Synthetic Strategies for the Morpholine Core

The accessibility of the morpholine ring is a key factor in its widespread use.[1] Industrially, it is often produced via the dehydration of diethanolamine with sulfuric acid or from the reaction of diethylene glycol with ammonia under high temperature and pressure.[3] For the synthesis of more complex, substituted morpholines required for pharmaceutical applications, a variety of methods are employed, often starting from vicinal amino alcohols, oxiranes, or aziridines.[4] Modern synthetic chemistry offers numerous elegant and stereoselective routes to construct this valuable scaffold.[5]

Antifungal Activity: Morpholine Propyl Derivatives as Ergosterol Biosynthesis Inhibitors

One of the most significant applications of substituted morpholines is in the development of antifungal agents for both agricultural and clinical use.[6] Compounds such as fenpropimorph, amorolfine, and tridemorph are potent inhibitors of fungal growth.[7]

Key Compounds: Fenpropimorph and Amorolfine

Fenpropimorph (cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine) is a systemic fungicide widely used in agriculture, particularly on cereal crops, to control diseases like powdery mildew and rusts.[8][9] Its structure is characterized by a 2,6-dimethylmorpholine ring linked to a substituted propyl side chain.

Amorolfine , a related morpholine derivative, is used clinically as a topical treatment for superficial fungal infections such as onychomycosis (nail infections).[7][10] While highly effective in vitro, its use is restricted to topical applications due to rapid metabolism when administered systemically.[7][11]

Mechanism of Action: Dual Inhibition of Sterol Biosynthesis

The antifungal activity of morpholines stems from their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, the primary sterol in fungi.[7] Unlike azole antifungals, which typically target a single enzyme (lanosterol 14-α-demethylase), morpholines inhibit two distinct enzymes in the pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase .[7][11][12][13][14]

This dual-target mechanism is a significant advantage, as it makes the development of fungal resistance more difficult, requiring simultaneous mutations in two separate genes.[7] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates (e.g., ignosterol), which disrupt membrane fluidity and function, ultimately leading to fungal cell death.[11][14][15]

Caption: Dual inhibition of the ergosterol pathway by morpholine antifungals.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of this class is highly dependent on its chemical structure. Modifications to the morpholine ring and the N-alkyl side chain can significantly impact activity. For instance, the development of silicon-containing analogues (sila-analogues) of fenpropimorph has been shown to increase antifungal potency, potentially due to altered bond lengths and increased lipophilicity, which can enhance membrane uptake.[7]

| Compound/Class | Key Structural Features | Biological Activity | Reference |

| Fenpropimorph | 2,6-dimethylmorpholine, 3-(4-tert-butylphenyl)-2-methylpropyl side chain | Potent agricultural fungicide, inhibits sterol biosynthesis. | [8][9] |

| Amorolfine | 2,6-dimethylmorpholine, complex branched side chain | Topical antifungal, inhibits sterol biosynthesis. | [7][11] |

| Sila-analogues | Silicon atom replacing a carbon in the side chain | Showed superior fungicidal potential compared to parent compounds. | [7] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Inoculum: A suspension of the fungal pathogen (e.g., Candida albicans) is prepared and adjusted to a concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.

-

Drug Dilution: The test compound (e.g., a substituted morpholine propanoate) is serially diluted (2-fold) in a 96-well microtiter plate using the same medium. A growth control (no drug) and a sterility control (no fungus) are included.

-

Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24–48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control.

Central Nervous System Activity: Morpholine Derivatives in Neuropharmacology

The morpholine scaffold is also integral to drugs targeting the central nervous system (CNS). Its ability to confer favorable properties for blood-brain barrier penetration makes it a valuable component in neuropharmacology.

Case Study: Reboxetine

Reboxetine is a morpholine derivative commercialized as an antidepressant drug.[16] It is a highly selective norepinephrine reuptake inhibitor (NRI), which distinguishes it from many other antidepressants that affect serotonin or both serotonin and norepinephrine transporters.[16][17] The active form is the (S,S)-enantiomer, which is significantly more potent than the (R,R)-isomer.[16][18]

Mechanism of Action: Targeting the Norepinephrine Transporter (NET)

Reboxetine exerts its therapeutic effect by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission. This modulation of noradrenergic signaling is believed to be responsible for its antidepressant effects.

Caption: Reboxetine blocks the norepinephrine transporter (NET).

SAR for Monoamine Reuptake Inhibition

For morpholine derivatives related to reboxetine, both stereochemistry and the substitution patterns on the aryl rings are critical determinants of biological activity.[19] Subtle changes can shift the selectivity of the compound between the serotonin transporter (SERT) and the norepinephrine transporter (NET). This allows for the rational design of selective SRIs, selective NRIs, or dual SNRIs (serotonin-norepinephrine reuptake inhibitors) from the same chemical scaffold.[19]

Synthesis of Substituted Morpholine Propanoates and Analogues

The synthesis of biologically active morpholines often requires multi-step, stereoselective approaches to install the desired substituents with the correct spatial orientation.

Key Synthetic Reactions

The creation of the propanoate or related propyl side chain often involves standard organic reactions. For example, the synthesis of sila-analogues of antifungal morpholines used a Wittig-type reaction with ethyl-2-(triphenyl phosphanylidene) propanoate to construct the carbon backbone of the side chain.[7] The synthesis of reboxetine often employs chiral starting materials, such as (S)-3-amino-1,2-propanediol, to set the stereochemistry of the final molecule early in the process.[20]

Caption: A representative workflow for asymmetric drug synthesis.[20]

Detailed Experimental Protocol: N-Alkylation to Introduce a Side Chain

This protocol is a representative step for attaching a side chain to the morpholine nitrogen, a key step in the synthesis of compounds like fenpropimorph.[8]

-

Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted morpholine (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

-

Alkylating Agent: Add the alkyl halide corresponding to the desired side chain (e.g., 3-(4-tert-butylphenyl)-2-methylpropyl bromide, 1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60–80°C and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure N-alkylated morpholine derivative.

Future Directions and Emerging Applications

The versatility of the morpholine scaffold continues to drive research into new therapeutic areas.

Overcoming Limitations

A key challenge for some morpholine antifungals is rapid metabolism, which limits their systemic use.[7] Future research is focused on creating metabolically robust analogues, such as the aforementioned sila-derivatives, to develop orally bioavailable morpholine antifungals for treating invasive fungal infections.[7] For CNS drugs like reboxetine, metabolic pathways include oxidation of the morpholine ring and hydroxylation of the ethoxyphenoxy ring, which are important considerations in the design of next-generation agents.[17]

Exploration of Other Therapeutic Areas

Beyond antifungal and CNS applications, substituted morpholines are being actively investigated for a wide array of other biological activities. These include potential uses as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, highlighting the broad therapeutic potential of this privileged chemical scaffold.[2][6]

Conclusion

Substituted morpholine propanoates and their structural analogues represent a class of compounds with profound and diverse biological relevance. Their role as dual-target inhibitors of ergosterol biosynthesis has established them as critical tools in agriculture and clinical mycology. Simultaneously, their utility in constructing selective inhibitors of neurotransmitter reuptake has led to important therapies for psychiatric disorders. The favorable chemical and pharmacokinetic properties imparted by the morpholine ring, combined with its synthetic tractability, ensure that it will remain a cornerstone scaffold in the ongoing quest for novel and improved therapeutics.

References

-

Shukla, P. K., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]

-

Ggallome, V., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

-

Kaur, M., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

AERU. (n.d.). Fenpropimorph (Ref: CGA 101031). University of Hertfordshire. [Link]

-

Al-bayati, R. I. H., et al. (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Global Pharma Technology. [Link]

-

Righi, M., et al. (2012). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Link]

-

Sahoo, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Polak, A. (1993). Preclinical data and mode of action of amorolfine. Dermatology. [Link]

-

Wikipedia. (n.d.). Fenpropimorph. Wikipedia. [Link]

-

Patsnap. (2024). What is the mechanism of Amorolfine Hydrochloride? Patsnap Synapse. [Link]

-

Ko, S. Y., & Lee, K. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry. [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Marcireau, C., et al. (1990). In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. Antimicrobial Agents and Chemotherapy. [Link]

-

Kumar, A., & Kumar, S. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. [Link]

-

Coquerel, A., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

YouTube. (2023). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. D.Y. Patil Medical College And University. [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Database. [Link]

-

Federal, C., et al. (2011). Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development. [Link]

-

Medina, A., et al. (2011). Effect of fenpropimorph, prochloraz and tebuconazole on growth and production of T-2 and HT-2 toxins by Fusarium langsethiae. CORE. [Link]

-

Haria, M., & Bryson, H. M. (1995). Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections. Drugs. [Link]

-

Wikipedia. (n.d.). Propionic acid. Wikipedia. [Link]

-

Doctor Fungus. (n.d.). Amorolfine. Doctor Fungus. [Link]

-

Gualtieri, F., et al. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]

- 9. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 10. Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Amorolfine - Doctor Fungus [drfungus.org]

- 15. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 16. ijamtes.org [ijamtes.org]

- 17. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

Foreword: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative

The intersection of established pharmacophores with novel chemical entities presents a fertile ground for the discovery of new therapeutic agents. Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a compound of interest, incorporating two key structural motifs: the 2,6-dimethylmorpholine ring and an ethyl propanoate tail. The morpholine nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in a plethora of approved drugs with a wide spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][2][3][4] Concurrently, the propanoate moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

This technical guide puts forth a scientifically-grounded, hypothetical mechanism of action for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a novel anti-inflammatory agent. We will delve into the theoretical underpinnings of this hypothesis, followed by a comprehensive and practical experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Part 1: Proposed Mechanism of Action - A Dual-Pronged Anti-Inflammatory Effect

We hypothesize that Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate exerts its anti-inflammatory effects through a dual mechanism:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The ethyl propanoate tail of the molecule bears a structural resemblance to the active pharmacophores of several known COX inhibitors. We propose that the compound competitively binds to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

-

Modulation of Pro-inflammatory Cytokine Production: The morpholine ring is a common feature in molecules that modulate inflammatory signaling pathways.[5][6] We postulate that Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate may also attenuate the inflammatory response by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages.

The following diagram illustrates the proposed signaling pathway and the putative points of intervention for our lead compound.

Caption: Proposed dual anti-inflammatory mechanism of action.

Part 2: A Rigorous Experimental Workflow for Mechanistic Validation

To substantiate our proposed mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage providing crucial data to inform the next.

In Vitro Characterization: Target Engagement and Cellular Effects

Rationale: This assay will directly assess the inhibitory potential of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate against both COX-1 and COX-2 isoforms, providing insights into its potency and selectivity.[7][8][9][10][11]

Protocol:

-

Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

Test compound stock solution (in DMSO)

-

Positive controls: A non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

-

Amplex™ Red reagent (for fluorometric detection)

-

96-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in COX Assay Buffer.

-

In a 96-well plate, add the diluted compounds, COX-1 or COX-2 enzyme, and Amplex™ Red reagent.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for 10-20 minutes.

-

Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values.

-

Rationale: This assay will determine the compound's ability to suppress the production of key pro-inflammatory cytokines in an immune cell line, providing evidence for its immunomodulatory effects.[12][13][14][15][16]

Protocol:

-

Cell Culture:

-

Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Determine the dose-dependent effect of the compound on cytokine production.

-

The following diagram outlines the in vitro experimental workflow.

Caption: Streamlined workflow for in vitro validation.

In Vivo Substantiation: Efficacy in an Acute Inflammation Model

Rationale: This is a classic and well-accepted animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[17][18][19][20][21]

Protocol:

-

Animals:

-

Male Wistar rats (180-220 g).

-

-

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Group the animals and administer the test compound orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) should be included.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

-

Part 3: Data Interpretation and Anticipated Outcomes

The collective data from these experiments will provide a robust assessment of the compound's anti-inflammatory potential and its mechanism of action.

| Experiment | Parameter Measured | Expected Outcome for a Potent Anti-Inflammatory Agent | Interpretation |

| COX Inhibition Assay | IC50 values for COX-1 and COX-2 | Low micromolar or nanomolar IC50 values. | The compound directly inhibits COX enzymes. The ratio of IC50 (COX-1/COX-2) will indicate its selectivity. |

| Cytokine Release Assay | TNF-α and IL-6 levels | Dose-dependent reduction in LPS-induced TNF-α and IL-6 production. | The compound possesses immunomodulatory properties and can suppress key pro-inflammatory cytokines. |

| Carrageenan-Induced Paw Edema | Paw volume and % edema inhibition | Significant, dose-dependent reduction in paw edema compared to the vehicle control. | The compound exhibits in vivo anti-inflammatory efficacy. |

A positive outcome in all three assays would strongly support our dual-pronged hypothesis for the mechanism of action of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.

Conclusion: A Promising Scaffold for Future Drug Development

This technical guide has outlined a plausible mechanism of action for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a novel anti-inflammatory agent and has provided a detailed, actionable framework for its experimental validation. The convergence of the privileged morpholine scaffold and the established anti-inflammatory propanoate moiety makes this compound a compelling candidate for further investigation. The successful execution of the proposed experiments will not only elucidate the mechanism of this specific molecule but also pave the way for the rational design of a new class of potent and potentially safer anti-inflammatory drugs.

References

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

-

Ethyl Propanoate: Mechanism in Esterification Process Optimization. (2022). Patsnap Eureka. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Creative Research Thoughts. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (2018). PubMed. [Link]

-

Esterification of propanoic acid in the presence of a homogeneous catalyst. (2020). ResearchGate. [Link]

-

Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018). Spandidos Publications. [Link]

- Process for synthesizing ethyl propiolate.

-

mechanism for the esterification reaction. Chemguide. [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

-

Macrophage Inflammatory Assay. PMC - NIH. [Link]

-

Propionic acid. Wikipedia. [Link]

-

Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Thieme Connect. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

The Reactions of Propanoic Acid with Alcohols to make Esters. GCSE Science. [Link]

-

LPS-Induced Cytokine Release Model. Charles River Laboratories. [Link]

-

Pharmacological profile of morpholine and its derivatives Several.... ResearchGate. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Synthesis of ethyl polychlorocyclopropanoates. ResearchGate. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

- Synthesis of 2-(morpholin-4-yl)ethyl (E)-6- (1,3-dihydro-4-amino-6-methoxy-7-methyl.

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. inotiv.com [inotiv.com]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Therapeutic Targets of Morpholine Compounds

Introduction: The Privileged Nature of the Morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged structures" serve as versatile platforms for the development of potent and selective modulators of biological targets. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, stands out as a quintessential example of such a scaffold.[1][2] Its prevalence in a multitude of approved and experimental drugs is not coincidental but rather a testament to its advantageous physicochemical, biological, and metabolic properties.[1]

The unique structural attributes of morpholine contribute to its utility in drug design. The presence of a weakly basic nitrogen atom and an opposing oxygen atom imparts a favorable pKa value, enhancing aqueous solubility and facilitating interactions with biological targets through hydrogen bonding.[3][4] This balanced hydrophilic-lipophilic profile is particularly beneficial for developing drugs that need to cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system (CNS) disorders.[5] Furthermore, the flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, optimally positioning various substituents for interaction with target proteins.[3][4] From a drug metabolism perspective, the morpholine moiety often confers improved metabolic stability and a favorable pharmacokinetic profile.[4]

This technical guide provides an in-depth exploration of the key therapeutic targets of morpholine-containing compounds. We will delve into the mechanistic basis for their activity against major classes of drug targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. For each target class, we will examine specific examples of morpholine-based drugs and clinical candidates, present detailed experimental protocols for assessing their activity, and provide visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the morpholine scaffold in their therapeutic programs.

I. Kinase Inhibitors: Targeting the Engine Room of Cellular Signaling

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The morpholine scaffold has proven to be a highly effective component in the design of potent and selective kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[3][4]

The PI3K/mTOR pathway is a critical intracellular signaling cascade that is frequently overactivated in human cancers, promoting tumor growth and survival.[3][4] Many morpholine-containing PI3K and mTOR inhibitors have been developed, with some demonstrating significant clinical promise.[3] The morpholine ring in these inhibitors often plays a crucial role in binding to the ATP-binding pocket of the kinase. Specifically, the oxygen atom of the morpholine can form a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.[3]

A prominent example is NVP-BKM120 , a pan-class I PI3K inhibitor, where one of its morpholine rings interacts with the hinge residue Val882 in the ATP-binding site.[3] Similarly, in dual PI3K/mTOR inhibitors like PQR309 (bimiralisib) , the morpholine moiety is instrumental for target engagement.[3] The development of these compounds underscores the utility of the morpholine scaffold in generating kinase inhibitors with desirable potency and selectivity.

Quantitative Data: Morpholine-Based Kinase Inhibitors

| Compound | Target(s) | Therapeutic Area | Key Interactions |

| Gefitinib (Iressa) | EGFR | Oncology (NSCLC) | Building block in synthesis |

| NVP-BKM120 | Pan-Class I PI3K | Oncology | H-bond with hinge Val882 |

| PQR309 (Bimiralisib) | Pan-PI3K, mTOR | Oncology | Hinge binding |

| PI-103 | PI3K, mTOR | Research | H-bond with hinge Val2240 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This protocol describes a common method for determining the potency of a morpholine-containing compound against a target kinase.

1. Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminogenic substrate is used to produce a light signal proportional to the ATP concentration.

2. Materials:

- Purified recombinant target kinase

- Substrate peptide/protein specific to the kinase

- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

- ATP solution

- Morpholine-containing test compound stock solution in DMSO

- Luminescent kinase assay reagent kit (e.g., ADP-Glo™ Kinase Assay)

- White, opaque 384-well microplates

- Plate-reading luminometer

3. Step-by-Step Methodology:

- Prepare serial dilutions of the morpholine test compound in kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle control) and a no-kinase control (background).

- Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

- Prepare a kinase/substrate mixture in kinase assay buffer. The optimal concentrations of kinase and substrate should be predetermined to ensure the reaction is in the linear range.

- Add 10 µL of the kinase/substrate mixture to each well.

- Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP.

- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

- Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

- Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

- Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

- Subtract the background luminescence (no-kinase control) from all other readings.

- Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest concentration of a potent inhibitor as 0% activity.

- Plot the percent inhibition against the logarithm of the test compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Visualization: PI3K/mTOR Signaling Pathway

Caption: Comparison of orthosteric antagonism and positive allosteric modulation (PAM) of a GPCR.

III. Enzyme Inhibitors: Modulating the Catalysts of Life